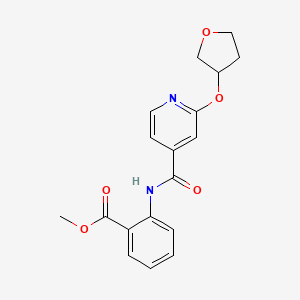

Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of tetrahydrofuran (THF), which is a commonly used solvent in organic chemistry . The tetrahydrofuran ring in the molecule suggests that it might have similar properties to THF, such as being a good solvent for many organic reactions .

Chemical Reactions Analysis

Tetrahydrofuran derivatives, like the one , can participate in a variety of chemical reactions. They can act as a Lewis base in organometallic reactions .Scientific Research Applications

Organometallic Chemistry

Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate: is used in organometallic chemistry due to its stability with basic organometallic reagents. It’s particularly useful in processes involving sensitive species and asymmetric transformations. The compound’s stability in the presence of organometallic reagents makes it a valuable solvent for reactions that require disaggregation of reactive species .

Green Chemistry

The compound aligns with the principles of Green Chemistry, as it can be derived from natural sources like corncobs or bagasse. Its use promotes environmentally friendly practices in chemical synthesis, such as the easy formation of azeotropic mixtures with water and substantial immiscibility with water .

Solvent Stability

In synthetic chemistry, the stability of a solvent is crucial. Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate shows much higher stability compared to traditional solvents like tetrahydrofuran (THF), especially at higher temperatures. This makes it suitable for reactions that are sensitive to solvent breakdown .

Nucleophilic Substitution Reactions

This compound promotes nucleophilic substitution pathways, which is significant in the synthesis of various organic compounds. It has been observed to enhance the reactivity of organometallic reagents in substitution reactions, leading to higher yields and selectivity .

Synthesis of Functionalized Tetrahydrofuran Derivatives

The compound is involved in the synthesis of functionalized tetrahydrofuran derivatives. It can undergo ring opening and subsequent reactions to form a variety of alkylated tetrahydrofuran compounds, which are valuable in pharmaceuticals and agrochemicals .

Catalyst Stabilization

It also plays a role in stabilizing catalysts during chemical reactions. For instance, the presence of this compound can increase the stability of organolithium reagents in hydrocarbon solvents, which is beneficial for various industrial applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-23-18(22)14-4-2-3-5-15(14)20-17(21)12-6-8-19-16(10-12)25-13-7-9-24-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKDBCXWQDCQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2855682.png)

![3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2855686.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2,6-difluorobenzamide](/img/structure/B2855691.png)

![5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2855693.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)

![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2855698.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]nicotinamide](/img/structure/B2855701.png)